5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a cyclobutyl group and a methyl group attached to the triazole ring, along with a carboxylic acid functional group. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions. The cyclobutyl and methyl groups can be introduced through appropriate starting materials or intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit the activity of certain enzymes. The cyclobutyl and methyl groups contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the cyclobutyl and methyl groups.
1-Cyclobutyl-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the cyclobutyl group.
Uniqueness
5-Cyclobutyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclobutyl and methyl groups, along with the carboxylic acid functional group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-cyclobutyl-1-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-11-7(5-3-2-4-5)6(8(12)13)9-10-11/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
KHBUPGJRSGBSJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCC2 |
Origin of Product |
United States |
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